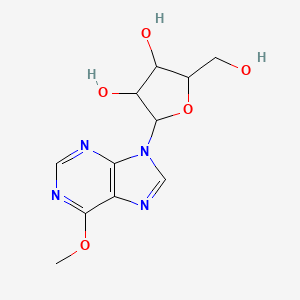
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- is a purine nucleoside analog. This compound is known for its significant biological activity and is used in various scientific research applications. It is structurally characterized by a purine base attached to a ribofuranosyl sugar moiety, with a methoxy group at the 6-position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- typically involves the glycosylation of a purine derivative with a ribofuranosyl donor. One common method includes the use of a protected ribofuranosyl halide, which reacts with a purine base under acidic or basic conditions to form the nucleoside. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions, followed by purification processes such as crystallization or chromatography. The use of automated synthesis equipment and high-throughput screening methods can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purine nucleosides.
Applications De Recherche Scientifique
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis. The compound targets specific enzymes involved in nucleoside metabolism, such as adenosine deaminase and nucleoside transporters.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nelarabine: A prodrug of 9-beta-D-arabinofuranosylguanine, used in the treatment of T-cell acute lymphoblastic leukemia.
Fludarabine: A purine analog used in the treatment of hematological malignancies.
6-Methylmercaptopurine riboside: Known for its anticancer activity.
Uniqueness
9H-Purine, 6-methoxy-9-beta-D-ribofuranosyl- is unique due to its specific methoxy substitution at the 6-position, which can influence its biological activity and therapeutic potential. This structural feature distinguishes it from other purine nucleoside analogs and contributes to its specific mechanism of action and applications in research and medicine.
Propriétés
Numéro CAS |
5746-29-2 |
|---|---|
Formule moléculaire |
C11H14N4O5 |
Poids moléculaire |
282.25 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H14N4O5/c1-19-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3 |
Clé InChI |
UQQHOWKTDKKTHO-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















